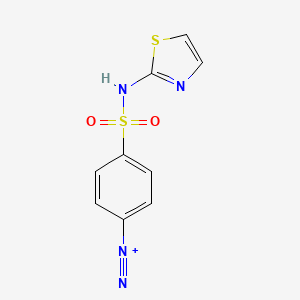![molecular formula C7H11NS B14611125 1-Methyl-2-[(methylsulfanyl)methyl]-1H-pyrrole CAS No. 59020-98-3](/img/structure/B14611125.png)
1-Methyl-2-[(methylsulfanyl)methyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-methyl-2-[(methylthio)methyl]- is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of a methyl group at the nitrogen atom and a methylthio group attached to the second carbon of the pyrrole ring. It is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-methyl-2-[(methylthio)methyl]- can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with a methylthiomethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole ring, followed by the addition of the methylthiomethylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole, 1-methyl-2-[(methylthio)methyl]- undergoes various chemical reactions, including:
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-methyl-2-[(methylthio)methyl]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-methyl-2-[(methylthio)methyl]- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with biological macromolecules, leading to changes in their structure and function. The specific pathways involved in its biological activity are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole, 1-methyl-: Lacks the methylthio group, making it less reactive in certain chemical reactions.
1H-Pyrrole, 2-methyl-: Has a methyl group at the second carbon instead of the nitrogen, resulting in different chemical properties.
1H-Pyrrole, 2-ethyl-1-methyl: Contains an ethyl group at the second carbon, which affects its reactivity and applications.
Uniqueness
1H-Pyrrole, 1-methyl-2-[(methylthio)methyl]- is unique due to the presence of both a methyl and a methylthio group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
59020-98-3 |
|---|---|
Molekularformel |
C7H11NS |
Molekulargewicht |
141.24 g/mol |
IUPAC-Name |
1-methyl-2-(methylsulfanylmethyl)pyrrole |
InChI |
InChI=1S/C7H11NS/c1-8-5-3-4-7(8)6-9-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
TZDPGYMNRLDOJX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)

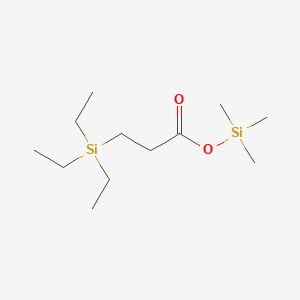
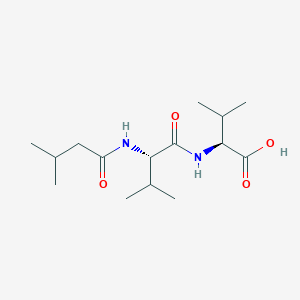
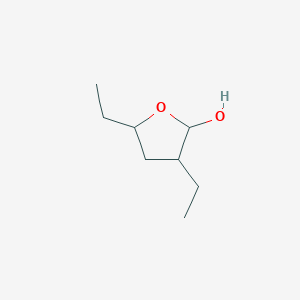
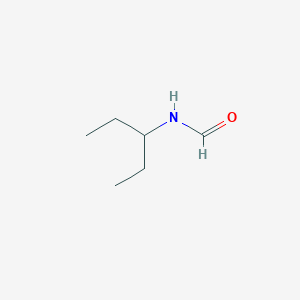
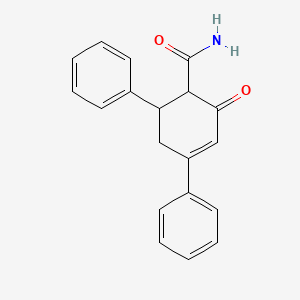
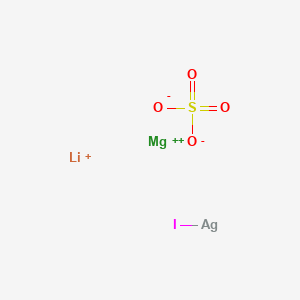
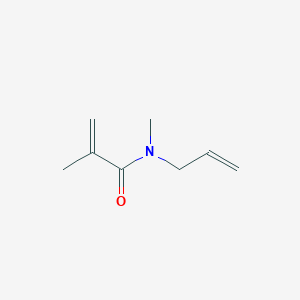
![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)
silane](/img/structure/B14611095.png)
![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)
